molecular formula C8H8N4O B1587552 5-(3-methoxyphenyl)-1H-tetrazole CAS No. 73096-36-3

5-(3-methoxyphenyl)-1H-tetrazole

Cat. No. B1587552
CAS RN: 73096-36-3
M. Wt: 176.18 g/mol
InChI Key: KVMUPWSDGZTZGM-UHFFFAOYSA-N
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Description

The compound “5-(3-methoxyphenyl)-1H-tetrazole” likely contains a tetrazole ring, which is a type of heterocyclic aromatic compound, and a methoxyphenyl group. Tetrazoles are known for their high nitrogen content and are used in various fields such as pharmaceuticals and agrochemicals . The methoxyphenyl group is a common motif in many bioactive compounds .


Molecular Structure Analysis

The molecular structure of “5-(3-methoxyphenyl)-1H-tetrazole” would likely consist of a tetrazole ring attached to a phenyl ring through a carbon atom. The phenyl ring would have a methoxy (OCH3) group attached .


Chemical Reactions Analysis

Tetrazoles can undergo various reactions such as hydrogenation, substitution, and addition reactions . The methoxyphenyl group can participate in electrophilic aromatic substitution reactions .

Scientific Research Applications

Crystal Structure Analysis

  • Docking Studies and Crystal Structure Analysis : Tetrazole derivatives like 5-(3-methoxyphenyl)-1H-tetrazole have been studied for their crystal structures using X-ray crystallography. These compounds exhibit interesting structural characteristics, such as planar tetrazole rings and non-conjugated aryl rings, which are crucial for understanding their chemical behavior and potential applications in various fields (Al-Hourani et al., 2015).

Interactions in Crystal Structures

  • Intermolecular Interactions in Crystal Structures : Studies on the crystallographic data of compounds like 1-(3-methoxyphenyl)-1H-tetrazol-5(4H)-one show that these molecules exhibit specific interactions in the solid state, such as hydrogen bonding. Understanding these interactions is essential for the development of materials with desired properties (Rayat et al., 2009).

Photochemical Studies

  • Infrared Spectrum and UV-Induced Photochemistry : The photochemistry of tetrazole derivatives, including the study of their molecular structure and vibrational spectra, has been a subject of interest. The photochemical reactions of these compounds, such as the production of methylcyanate and phenylazide, offer insights into their potential applications in chemical synthesis and material science (Gómez-Zavaglia et al., 2006).

Corrosion Inhibition

  • Corrosion Inhibition of Metals : Phenyltetrazole substituted compounds, including variants of 5-(3-methoxyphenyl)-1H-tetrazole, have been studied for their ability to inhibit corrosion of metals like mild steel in acidic environments. Understanding the molecular structure and inhibition mechanism is key for the development of efficient corrosion inhibitors (Elkacimi et al., 2012).

Synthesis and Characterization

  • Synthesis and Functionalization of Tetrazoles : The synthesis and functionalization of 5-substituted tetrazoles, including the synthesis of various derivatives, are essential for applications in medicinal chemistry and materials science. Research in this area focuses on developing more efficient and eco-friendly methods of synthesis (Mittal & Awasthi, 2019).

Applications in Solar Cell Performance

  • Improving Dye-Sensitized Solar Cell Performance : Tetrazole-based compounds have been explored for their potential to enhance the performance of dye-sensitized solar cells (DSSCs). Research in this area investigates the effects of tetrazole derivatives as co-adsorbents on the properties of DSSCs, which is crucial for the development of more efficient solar energy technologies (da Silva & Freeman, 2019).

Safety And Hazards

The safety and hazards of “5-(3-methoxyphenyl)-1H-tetrazole” would depend on its exact structure and properties. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

Research into tetrazole-containing compounds is ongoing due to their wide range of potential applications. Future research could focus on developing new synthetic methods, exploring their biological activity, and improving their physical and chemical properties .

properties

IUPAC Name

5-(3-methoxyphenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-13-7-4-2-3-6(5-7)8-9-11-12-10-8/h2-5H,1H3,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMUPWSDGZTZGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393060
Record name 5-(3-methoxyphenyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-methoxyphenyl)-1H-tetrazole

CAS RN

73096-36-3
Record name 5-(3-methoxyphenyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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